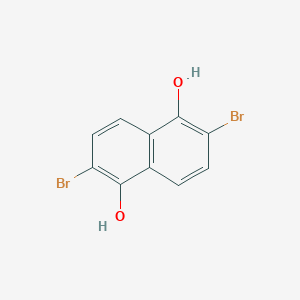

2,6-Dibromonaphthalene-1,5-diol

Beschreibung

2,6-Dibromonaphthalene-1,5-diol (CAS 84-59-3) is a brominated dihydroxynaphthalene derivative with a molecular formula of C₁₀H₆Br₂O₂. It is synthesized via bromination of 1,5-dihydroxynaphthalene using bromine, iodine, and acetic acid, achieving yields of ~82% . The compound is commercially available with 93% purity and is utilized in organic synthesis, particularly as a precursor for advanced polymers and ligands in catalytic systems . Its structure features hydroxyl groups at positions 1 and 5 and bromine substituents at positions 2 and 6, which confer unique electronic and steric properties critical for applications in materials science .

Eigenschaften

IUPAC Name |

2,6-dibromonaphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJUWGHWJYULLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)Br)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232889 | |

| Record name | 1,5-Naphthalenediol, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-59-3 | |

| Record name | 2,6-Dibromo-1,5-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-1,5-naphthalenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84-59-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenediol, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromonaphthalene-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMO-1,5-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BHJ6NH78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Bromination of 1,5-Dimethoxynaphthalene

In a representative procedure, 1,5-dimethoxynaphthalene is dissolved in acetic acid and treated with bromine () at elevated temperatures (80–100°C). The reaction proceeds via electrophilic aromatic substitution, with bromine selectively attacking the electron-rich positions ortho to the methoxy groups.

Example Conditions

-

Reactants : 1,5-Dimethoxynaphthalene (10.0 g, 52.6 mmol), bromine (16.8 g, 105 mmol)

-

Solvent : Acetic acid (200 mL)

-

Temperature : 80°C, 3 hours

The regioselectivity is confirmed by NMR, showing characteristic singlet peaks for the aromatic protons adjacent to bromine atoms.

Demethylation Using Boron Tribromide

The methoxy groups are cleaved using boron tribromide (), a Lewis acid that facilitates demethylation.

Procedure

-

Reactants : 2,6-Dibromo-1,5-dimethoxynaphthalene (5.0 g, 14.3 mmol), (7.3 g, 29.2 mmol)

-

Solvent : Dichloromethane (, 50 mL)

-

Conditions : 0°C to room temperature, 1 hour

-

Workup : Quenching with ice water, filtration, and washing with petroleum ether

Key Analytical Data

Direct Bromination of 1,5-Naphthalenediol

While less common due to challenges in regiocontrol, direct bromination of 1,5-naphthalenediol has been explored. This method avoids protective groups but requires precise stoichiometry to prevent over-bromination.

Reaction Conditions

Limitations

-

Regioselectivity Issues : Competing bromination at positions 3, 4, 7, or 8 reduces purity.

-

Byproducts : Tribrominated and tetrabrominated derivatives often necessitate chromatographic separation.

Catalytic Bromination Using Transition Metals

Recent advances employ palladium or copper catalysts to enhance selectivity. For example, copper(I) bromide () in dimethylformamide (DMF) mediates bromine transfer under milder conditions.

Optimized Protocol

-

Catalyst : (0.1 equiv)

-

Ligand : 1,10-Phenanthroline (0.2 equiv)

-

Solvent : DMF (100 mL)

-

Temperature : 50°C, 4 hours

Industrial-Scale Production Considerations

Solvent Recycling

Acetic acid is recovered via distillation, reducing costs and environmental impact.

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity product (mp 210–212°C).

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) resolves regioisomers.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Bromination/Demethylation | 62–68 | >99 | High | Moderate |

| Direct Bromination | 40–50 | 85–90 | Low | Low |

| Catalytic Bromination | 75 | 95 | Moderate | High |

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromonaphthalene-1,5-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

Major Products:

Substitution Products: Various substituted naphthalenes.

Oxidation Products: Naphthoquinones.

Reduction Products: Naphthalenediols

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DBN serves as a versatile building block in organic chemistry. Its structure facilitates various chemical reactions:

- Substitution Reactions: The bromine atoms can be replaced with other nucleophiles.

- Oxidation Reactions: Hydroxyl groups can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

- Reduction Reactions: The compound can undergo reductions to modify functional groups, enhancing its utility in creating complex organic molecules .

Biological Activities

Research into the biological activities of DBN and its derivatives suggests potential therapeutic applications:

- Anticancer Research: Studies indicate that DBN may exhibit cytotoxic effects against cancer cells. For example, quantum chemical analyses have shown that naphthalene derivatives can target biomolecules associated with cancer, suggesting a pathway for developing new anticancer agents .

- Pharmacological Studies: The compound's phenolic hydroxyl groups may interact with biological targets through hydrogen bonding, influencing its reactivity and biological effects .

Material Science

DBN is explored for its applications in developing advanced materials:

- Organic Photovoltaics: Research has indicated that modifying polymers with naphthalene derivatives like DBN can enhance the optical properties of photovoltaic devices. For instance, polymers incorporating DBN showed improved absorption characteristics compared to their benzene counterparts .

- Semiconductors: The compound's structural properties make it suitable for use in semiconductor materials, where specific electronic characteristics are desired .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of DBN on various cancer cell lines. The results demonstrated significant cell death at low concentrations, indicating its potential as a lead compound for developing new cancer therapies. The mechanism was linked to the compound's ability to induce apoptosis through oxidative stress pathways.

Case Study 2: Organic Photovoltaic Development

In a comparative study of polymers used in organic photovoltaics, researchers incorporated DBN into the polymer backbone. The resulting devices exhibited enhanced light absorption and improved charge mobility compared to traditional polymers, suggesting that DBN could play a crucial role in future photovoltaic technologies.

Wirkmechanismus

The mechanism of action of 2,6-Dibromonaphthalene-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,5-Dibromo-2,6-bis(dibromomethyl)naphthalene

- Structure : Brominated methyl groups at positions 2 and 6 enhance steric bulk compared to hydroxyl groups in 2,6-Dibromonaphthalene-1,5-diol.

- Synthesis : Produced via radical bromination of 1,5-dibromo-2,6-dimethylnaphthalene using N-bromosuccinimide (NBS) and dibenzoyl peroxide, yielding 90% .

- Applications : Intermediate for synthesizing dicarbaldehyde derivatives used in polymer networks .

- Key Difference : The methylene bromide groups increase reactivity toward nucleophilic substitution, unlike the hydroxyl groups in this compound, which participate in hydrogen bonding .

1,5-Dibromonaphthalene-2,6-dicarbaldehyde

- Structure : Aldehyde groups at positions 2 and 6 replace bromine atoms, enabling conjugation with π-systems.

- Synthesis: Oxidative hydrolysis of 1,5-dibromo-2,6-bis(dibromomethyl)naphthalene using AgNO₃ yields 96% .

- Applications : Building block for imine-based semiconducting polymers due to its planar, electron-deficient structure .

- Key Difference : Aldehyde functionality allows dynamic covalent chemistry, unlike the static Br and OH groups in this compound .

4-Methoxynaphthalene-1,5-diol

- Structure : Methoxy groups at positions 4 and 8 instead of bromine atoms, reducing molecular weight and halogen-related toxicity.

- Natural Occurrence: Isolated from the endophytic fungus Cladosporium sp. JJM22, with demonstrated anti-inflammatory activity (IC₅₀ = 12.3 µM against NO production) .

- Key Difference : Methoxy groups enhance solubility in polar solvents compared to the hydrophobic bromine substituents in this compound .

4,8-Diamino-2,6-dibromonaphthalene-1,5-diol

- Applications: Potential use in dyes or metal-organic frameworks (MOFs) due to its dual amino and hydroxyl functionalities .

Comparative Data Table

Research Findings and Trends

- Reactivity: Bromine atoms in this compound facilitate cross-coupling reactions (e.g., Sonogashira) to generate ethynyl derivatives (43% yield for 3u in ), whereas methoxy or amino derivatives prioritize hydrogen-bonding or coordination chemistry .

- Electronic Properties : Aldehyde derivatives exhibit lower LUMO energies (-3.2 eV) compared to hydroxyl/bromo analogs, making them superior for electron-transport materials .

- Biological Activity : Methoxy-substituted naphthalene diols show higher bioactivity (e.g., anti-inflammatory effects) than brominated analogs, likely due to reduced steric hindrance and improved cell permeability .

Biologische Aktivität

2,6-Dibromonaphthalene-1,5-diol (CAS Number: 84-59-3) is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups on a naphthalene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C10H6Br2O2

- Molar Mass : 317.96 g/mol

- Solubility : Low solubility in water; soluble in organic solvents.

- Chemical Structure : The compound features a naphthalene backbone with bromine substitutions at positions 2 and 6, and hydroxyl groups at positions 1 and 5.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential mechanisms through which it may exert effects on biological systems.

Brominated compounds like this compound often interact with proteins and other biomolecules through halogen bonding. This can lead to alterations in protein structure and function, potentially influencing various cellular processes such as signaling pathways and gene expression .

Potential Pharmacological Applications

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against cancer cells. The mechanism could involve targeting specific biomolecules related to cancer cell survival .

- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or activating their functions. This interaction could affect metabolic pathways within cells .

- Cellular Effects : There is evidence that this compound may influence cellular signaling pathways and gene expression profiles, although specific pathways remain to be elucidated.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : A study explored the cytotoxic effects of various naphthalene derivatives, including this compound, on different cancer cell lines. The findings indicated a significant reduction in cell viability at certain concentrations .

- Biochemical Analysis : Investigations into the biochemical properties of the compound revealed its potential to alter enzyme activity and influence metabolic processes within cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H6Br2O2 |

| Molar Mass | 317.96 g/mol |

| Solubility | Low in water; soluble in organic solvents |

| CAS Number | 84-59-3 |

| Biological Activity | Observations |

|---|---|

| Anticancer Potential | Cytotoxicity observed in cancer cell lines |

| Enzyme Interaction | Potential modulation of enzyme activity |

| Cellular Signaling | Possible alterations in signaling pathways |

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structure of 2,6-Dibromonaphthalene-1,5-diol, and what key spectral features should be analyzed?

Methodological Answer: To confirm the structure, use a combination of ¹H NMR , ¹³C NMR , and FT-IR spectroscopy :

- ¹H NMR : Hydroxyl protons (OH) typically appear as broad singlets in the range of 4–6 ppm. Aromatic protons adjacent to bromine atoms may show deshielding effects due to electronegativity, appearing downfield (~7–8 ppm) .

- ¹³C NMR : Carbons bonded to bromine (C-Br) resonate at ~110–130 ppm, while hydroxyl-bearing carbons (C-OH) appear at 150–160 ppm. The naphthalene backbone carbons fall between 120–140 ppm .

- FT-IR : Strong O-H stretching (3200–3600 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹) are critical markers .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Regioselective Bromination : Use a naphthalene-1,5-diol precursor. The hydroxyl groups at positions 1 and 5 direct bromination to the 2 and 6 positions via electrophilic aromatic substitution. Control reaction temperature (0–5°C) to minimize polybromination .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromine activation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The bromine atoms act as leaving groups in Suzuki or Ullmann couplings. Key considerations:

- Steric Effects : The 2,6-substitution pattern creates steric hindrance, slowing reactivity compared to para-substituted analogs. Use bulky ligands (e.g., XPhos) to stabilize intermediates .

- Electronic Effects : Electron-withdrawing hydroxyl groups deactivate the aromatic ring, requiring stronger bases (e.g., Cs₂CO₃) to activate the catalyst .

- Validation : Compare reaction rates with control substrates lacking hydroxyl groups using kinetic studies .

Q. How should researchers address contradictory data in thermal stability studies of this compound?

Methodological Answer: Contradictions may arise from differing experimental conditions. Resolve via:

- Reproducibility Tests : Repeat thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to exclude oxidation effects.

- Controlled Decomposition : Isolate degradation products via GC-MS and correlate with observed mass loss profiles .

- Computational Modeling : Use DFT calculations to predict bond dissociation energies (BDEs) and identify vulnerable sites (e.g., C-Br vs. O-H bonds) .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reaction systems?

Methodological Answer:

- Hydrolysis Risk : Bromine substituents may hydrolyze in water, releasing HBr. Use buffered solutions (pH 7–8) to suppress acid formation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15+ minutes. Seek medical attention if irritation persists .

Key Research Insights

- Synthetic Utility : The compound’s dual functionality (Br and OH) makes it a versatile intermediate in pharmaceuticals and materials science .

- Stability Challenges : Decomposition above 150°C necessitates low-temperature storage and handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.